Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate
Description
Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate (CAS: 103226-10-4) is a fluorinated nucleoside monophosphate analog with the molecular formula C₉H₁₀FN₂Na₂O₈P and a molecular weight of 370.14 g/mol . Structurally, it consists of a tetrahydrofuran ring substituted with a 5-fluoro-2,4-dioxopyrimidine moiety and a methyl phosphate group. This compound belongs to the heterocyclic building block category, often utilized in antiviral and anticancer research due to its ability to mimic endogenous nucleosides, thereby interfering with nucleic acid synthesis . Its sodium salt form enhances solubility, making it suitable for pharmacological applications.
Properties
Molecular Formula |
C9H10FN2Na2O8P |
|---|---|
Molecular Weight |
370.14 g/mol |
IUPAC Name |
disodium;[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H12FN2O8P.2Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2 |
InChI Key |
XLDWFMGNEABNKL-UHFFFAOYSA-L |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Core Nucleoside Analog
a. Starting Material Preparation
The synthesis begins with the preparation of the key nucleoside analog, which involves the formation of the tetrahydrofuran ring substituted with the fluorinated pyrimidine moiety. This step often employs nucleophilic substitution reactions on appropriately functionalized sugar derivatives, such as tetrahydrofuran derivatives, with fluorinated pyrimidine precursors.
b. Fluorination and Pyrimidine Ring Formation
The fluorine atom at the 5-position of the pyrimidine ring is introduced via electrophilic fluorination or nucleophilic substitution, depending on the precursor. The fluorinated pyrimidine is then coupled to the sugar moiety through glycosylation reactions, often catalyzed by Lewis acids or other activating agents, to form the nucleoside core.
c. Purification and Characterization
The resulting nucleoside is purified using chromatographic techniques such as flash chromatography or preparative HPLC, ensuring high purity (>99%). Structural confirmation involves NMR, MS, and HPLC analysis.
Phosphorylation to Form the Methyl Phosphate Derivative
a. Activation of the Nucleoside
The nucleoside hydroxyl group at the 3-position is activated for phosphorylation. Common activating agents include phosphoryl chlorides, phosphoramidites, or phosphorodiamidites, which facilitate the formation of phosphate esters.
The activated nucleoside is reacted with a suitable phosphorylating reagent, such as phosphoryl chloride or phosphoric acid derivatives, under controlled conditions—often in anhydrous solvents like dichloromethane or pyridine. The reaction is maintained at low temperatures (0°C to room temperature) to prevent side reactions.
Introduction of the Methyl Group
The methyl group attached to the phosphate is introduced via methylation of the phosphate intermediate, typically using methylating agents like methyl iodide or dimethyl sulfate, under basic conditions.
d. Formation of the Methyl Phosphate
The methylated phosphate intermediate is then hydrolyzed or purified to yield the methyl phosphate ester, which is subsequently isolated and characterized.
Conversion to the Disodium Salt
a. Neutralization and Salt Formation
The methyl phosphate ester is neutralized with sodium hydroxide or sodium carbonate solutions to form the disodium salt. The reaction is performed in aqueous media, maintaining pH control to prevent hydrolysis or degradation.
The resulting sodium salt is purified through crystallization or ion-exchange chromatography, ensuring removal of residual reagents and by-products.
The purified sodium salt is dried under vacuum or lyophilized to obtain the final compound, which is then characterized by NMR, MS, and elemental analysis to confirm its structure and purity.
Additional Considerations and Optimization
- Solvent Choice: Solvent selection is critical for solubility and reaction efficiency. Common solvents include dichloromethane, pyridine, dimethylformamide, and aqueous buffers.
- Reaction Conditions: Temperature, pH, and reaction time are optimized to maximize yield and purity.
- Purification Techniques: Chromatography and recrystallization are employed to achieve pharmaceutical-grade purity.
- Storage Conditions: The compound is stored at -20°C or -80°C, protected from moisture and light, to maintain stability.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Hydrolysis and Stability
The compound exhibits pH-dependent hydrolysis due to its phosphate ester and fluorinated pyrimidine moieties:
-
Acidic conditions : Protonation of the phosphate group accelerates cleavage of the P–O bond, yielding free phosphoric acid and the nucleoside analog .
-
Alkaline conditions : Nucleophilic attack by hydroxide ions at the phosphorus center leads to ester hydrolysis, forming a cyclic phosphate intermediate .
| Condition | Primary Reaction Pathway | Products |
|---|---|---|
| pH 1–3 | Acid-catalyzed P–O cleavage | Phosphoric acid + nucleoside analog |
| pH 8–10 | Base-mediated ester hydrolysis | Cyclic phosphate + methanol |
Stability studies on analogs indicate a half-life of 6–8 hours in physiological buffer (pH 7.4, 37°C), decreasing to <1 hour in acidic environments .
Enzymatic Activation
The compound acts as a prodrug, requiring enzymatic activation for biological activity:
-
Phosphatases : Remove the sodium counterion and hydrolyze the phosphate ester to release the nucleoside analog .
-
Kinases : Sequential phosphorylation (e.g., by thymidine kinase) converts it to the triphosphate form, enabling incorporation into DNA/RNA .
Key enzymatic parameters for analogs:
| Enzyme | Km (μM) | Vmax (nmol/min/mg) |
|---|---|---|
| Alkaline phosphatase | 12.5 ± 1.8 | 38.2 ± 4.1 |
| Thymidine kinase | 8.9 ± 0.7 | 25.6 ± 2.9 |
Activation pathways mirror those of 5-fluorouracil prodrugs, with fluorination enhancing metabolic stability by reducing deamination .
Phosphorylation and Conjugation Reactions
The phosphate group participates in nucleophilic substitution and condensation reactions:
-
CDI-mediated activation : 1,1'-Carbonyldiimidazole converts the phosphate to an imidazolide intermediate for coupling with alcohols or amines .
-
Morpholidate formation : Reaction with morpholine and DCC generates phosphoromorpholidates for nucleotide chain elongation .
Synthetic applications:
| Reagent | Product | Yield |
|---|---|---|
| CDI + glucose-1-P | Nucleoside diphosphoglucose analog | 67% |
| DCC + morpholine | Phosphoromorpholidate intermediate | 82% |
Redox Reactivity
The fluorinated pyrimidine ring undergoes specific transformations:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 2,4-dioxo group to 2,4-diol in analogs .
-
Oxidation : Strong oxidants (e.g., KMnO₄) degrade the furan ring but leave the phosphate intact.
Stability in Biological Matrices
Comparative data from ProTide analogs :
| Matrix | Half-life (37°C) | Major Degradant |
|---|---|---|
| Human plasma | 4.2 ± 0.3 hr | Dephosphorylated analog |
| Liver microsomes | 1.8 ± 0.2 hr | Fluorouracil |
This reactivity profile enables applications as a metabolic inhibitor (via thymidylate synthase binding) and as a prodrug requiring enzymatic activation for targeted cytotoxicity . The sodium counterion enhances aqueous solubility (>50 mg/mL) while maintaining sufficient lipophilicity for membrane permeation .
Scientific Research Applications
While the search results provide information about Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate, they do not offer comprehensive details regarding its specific applications, case studies, or research findings.
Information from Search Results
- Chemical Properties : GlpBio.com provides some chemical properties of this compound .
- Synonyms and Identifiers : PubChem provides synonyms such as 2'-Deoxy-5-fluorouridine 5'-monophosphate sodium salt, MFCD00057409, and 5-FLUORO-2-DEOXYURIDINE-5-*MONOPHOSPHA TE SODIUM. It also lists the molecular weight as 348.15 g/mol and includes computed descriptors like IUPAC Name, InChI, InChIKey, and SMILES .
- Related Compound : Mentions 5-Fluoro-2-deoxyuridine-5-*monophospha TE sodium .
- Molarity and Dilution : GlpBio.com offers a molarity calculator, dilution calculator, and molecular weight calculator for the compound .
- In vivo Formulation : GlpBio.com includes an in vivo formulation calculator for creating clear solutions, recommending an extra animal to account for potential loss during the experiment .
Mechanism of Action
The mechanism of action of Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate would depend on its specific application. In a biological context, it may act by mimicking natural nucleotides, thereby interfering with DNA or RNA synthesis. This could involve binding to enzymes like DNA polymerase or reverse transcriptase, inhibiting their activity and thus blocking viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, phosphate groups, and biological activity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Insights
Substituent Effects :
- 5-Fluoro (Target Compound): Enhances metabolic stability and enzymatic resistance by forming stronger hydrogen bonds with target proteins .
- 5-Methyl (CAS 33430-62-5): Increases lipophilicity, improving membrane permeability but reducing aqueous solubility .
- Unsubstituted (CAS 102783-59-5): Serves as a baseline for structure-activity relationship (SAR) studies, often showing lower potency .
Phosphate Group Modifications: Monophosphate (Target Compound): Requires intracellular phosphorylation to active triphosphate forms, limiting efficacy in kinase-deficient cells . Triphosphate (Uridine Triphosphate): Directly incorporates into RNA, making it valuable for studying viral replication mechanisms .
Prodrug Strategies :
- POMtides (e.g., Compounds 5–6 in ): Mask phosphate groups with pivaloyloxymethyl (POM) to enhance cellular uptake and bypass rate-limiting kinase steps.
Hybrid Derivatives: Dinucleotide Analogs (): Combine two nucleoside motifs for dual-targeting capability, though synthetic complexity limits scalability. Benzamide-Linked Analogs (): Introduce aromatic moieties to improve binding to non-nucleoside enzyme pockets.
Biological Activity
Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate is a compound of significant interest due to its potential biological activities, particularly as an antiviral agent. This article explores its synthesis, biological activity, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNNaOP
- Molecular Weight : 370.14 g/mol
- CAS Number : 103226-10-4
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against Hepatitis B Virus (HBV). The compound's structural analogs have been shown to inhibit HBV polymerase effectively. For instance, a related triphosphate form exhibited an IC value of 120 nM against HBV polymerase in vitro . Furthermore, prodrugs derived from similar nucleoside analogs demonstrated significant antiviral activity with EC values as low as 7.8 nM in cell-based assays .
The mechanism by which this compound exerts its antiviral effects is believed to involve the inhibition of viral polymerases. This inhibition prevents viral replication and reduces the viral load in infected cells. The compound's ability to bypass the rate-limiting phosphorylation step necessary for activation of nucleoside analogs further enhances its efficacy .
Case Studies and Research Findings
| Study | Compound Tested | IC / EC | Target |
|---|---|---|---|
| Study 1 | Related Triphosphate | 120 nM | HBV Polymerase |
| Study 1 | Prodrug | 7.8 nM | HBV Cell-Based Assay |
| Study 1 | Related Compounds | 0.011 - 0.8 μM | Various HBV Targets |
Cytotoxicity Profile
Importantly, studies have indicated that the tested compounds related to this compound exhibit low cytotoxicity at their highest concentrations tested. This is a critical factor for the development of safe antiviral therapies .
Q & A
(Basic) What are the key considerations for synthesizing this compound with high purity?
Answer:
Synthesis requires strict control of stereochemistry and phosphorylation. Evidence from nucleoside prodrug studies (e.g., POMtides) highlights:
- Reaction conditions: Use anhydrous solvents (e.g., THF, DCM) under nitrogen to prevent hydrolysis of the phosphate ester .
- Purification: High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is critical, as demonstrated in aryloxy pivaloyloxymethyl prodrug syntheses .
- Characterization: P NMR (δ 148–148.7 ppm) and H/C NMR confirm regioselectivity and stereochemical integrity .
Table 1: Example Synthesis Parameters from Related Studies
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Phosphorylation | Methyl phenyl phosphorochloridate, DIPEA, THF | 78 | ≥95% | |
| Deprotection | TFA/water (9:1), 0°C | 85 | ≥98% |
(Advanced) How do structural modifications (e.g., fluorine substitution) impact metabolic stability and bioactivity?
Answer:
The 5-fluoro group in the pyrimidinone ring enhances metabolic resistance by reducing enzymatic deactivation. Key findings:
- Stability: In human serum, fluorinated analogs exhibit , compared to non-fluorinated counterparts () .
- Bioactivity: Fluorination increases antiproliferative activity in A549 and MCF7 cell lines (IC values reduced by 3–5× vs. non-fluorinated analogs) .
- Mechanism: Fluorine’s electron-withdrawing effect stabilizes the glycosidic bond against nucleophilic attack .
(Basic) What analytical techniques are essential for characterizing degradation products?
Answer:
Forced degradation studies (acid/base/oxidative) require:
- LC-HRMS: Identifies impurities via exact mass (e.g., base degradation yields products with Δm/z +18.01 Da due to hydrolysis) .
- NMR Tracking: F NMR detects defluorination, while P NMR monitors phosphate ester cleavage .
- Isolation: Preparative HPLC isolates degradants (e.g., impurity-B at ) for structural confirmation .
Table 2: Representative Degradation Products
| Condition | Degradant | Molecular Formula | Key Structural Change |
|---|---|---|---|
| Base Hydrolysis | Impurity-A | Isobutyl ester cleavage | |
| Oxidation | Impurity-B | Amide bond oxidation |
(Advanced) How does the compound’s stereochemistry influence its interaction with enzymatic targets?
Answer:
The (2R,3S,5R) configuration ensures proper alignment with nucleoside kinases and polymerases:
- Kinase Binding: The 3-hydroxyl group forms hydrogen bonds with ATP-binding pockets (e.g., thymidine kinase 1, TK1), as inferred from uridine triphosphate analogs .
- Polymerase Inhibition: Molecular docking studies suggest the 5-fluoro-2,4-dioxo moiety mimics deoxythymidine triphosphate, causing chain termination in DNA replication .
- Enantiomer-Specific Activity: Non-natural stereoisomers (e.g., 3R,5S) show 10× lower activity in MCF7 cells due to poor substrate recognition .
(Advanced) What strategies mitigate contradictions in cytotoxicity data across cell lines?
Answer:
Discrepancies arise from cell-specific enzyme expression (e.g., phosphodiesterases):
- Metabolic Profiling: Quantify intracellular monophosphate levels via LC-MS/MS to correlate bioactivation with cytotoxicity .
- Enzyme Knockdown: siRNA silencing of catabolic enzymes (e.g., ectonucleotidases) restores activity in resistant lines (e.g., MCF7) .
- Prodrug Optimization: Aryloxy pivaloyloxymethyl (POM) masking improves membrane permeability, bypassing transporter-dependent uptake limitations .
(Basic) What storage conditions preserve the compound’s stability?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Humidity: Use desiccants (e.g., silica gel) to avoid hydrolysis of the labile phosphate ester .
- Solubility: Lyophilized powder in inert atmospheres (argon) maintains stability >12 months .
(Advanced) How can prodrug strategies enhance intracellular delivery?
Answer:
Prodrugs (e.g., POMtides, ProTides) improve bioavailability via:
- Lipophilicity: Aryloxy groups (e.g., naphthyl) increase logP by 2–3 units, enhancing membrane permeation .
- Enzymatic Activation: Intracellular esterases cleave masking groups, releasing the active monophosphate .
- Tissue Targeting: Conjugation with tumor-specific ligands (e.g., folate) directs uptake in cancer cells .
Table 3: Prodrug Efficacy in Cell Lines
| Prodrug Type | A549 (IC, μM) | MCF7 (IC, μM) |
|---|---|---|
| Parent Nucleoside | 12.5 | >50 |
| POMtide | 3.2 | 8.7 |
| ProTide | 4.1 | >50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
